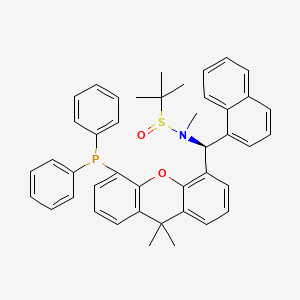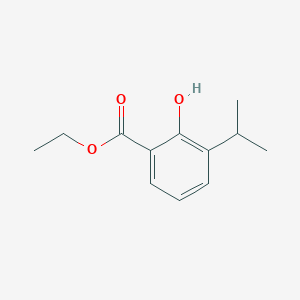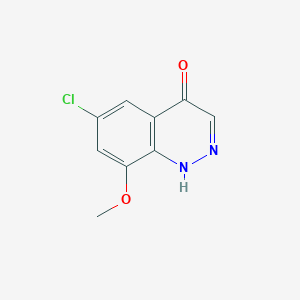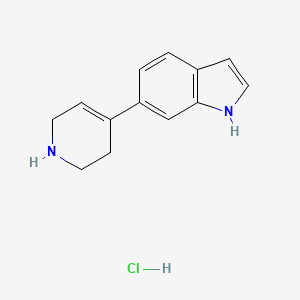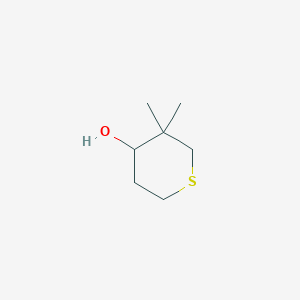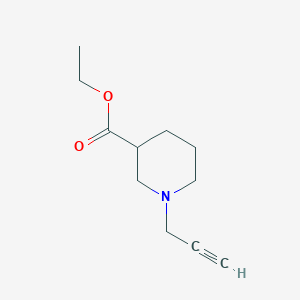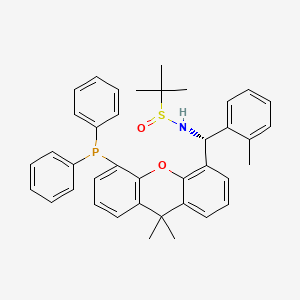
(R)-N-((R)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of the diphenylphosphanyl group and the xanthene moiety contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve palladium-catalyzed coupling reactions, such as Suzuki or Negishi couplings, to form the biaryl linkages . The reaction conditions often require the use of organometallic reagents and catalysts under controlled temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of this compound may leverage high-yield synthetic methods, such as nickel-catalyzed Kumada coupling or desulfinating cross-coupling using palladium catalysts . These methods are preferred for their efficiency and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The diphenylphosphanyl group can coordinate with metal centers, while the sulfinamide moiety can form hydrogen bonds with biological molecules . These interactions facilitate the compound’s role in catalysis and molecular recognition.
Comparison with Similar Compounds
Similar Compounds
(R,R)-o-Tolyl-DIPAMP: A related compound used in similar applications.
Bismuth(III) compounds: These compounds share some catalytic properties with ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide.
Uniqueness
The uniqueness of ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide lies in its combination of functional groups, which confer distinct chemical reactivity and selectivity. This makes it a valuable tool in asymmetric synthesis and other specialized applications.
Properties
Molecular Formula |
C39H40NO2PS |
|---|---|
Molecular Weight |
617.8 g/mol |
IUPAC Name |
N-[(R)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H40NO2PS/c1-27-17-13-14-22-30(27)35(40-44(41)38(2,3)4)31-23-15-24-32-36(31)42-37-33(39(32,5)6)25-16-26-34(37)43(28-18-9-7-10-19-28)29-20-11-8-12-21-29/h7-26,35,40H,1-6H3/t35-,44?/m1/s1 |
InChI Key |
QJYMSQMBMNSAOT-HBUNMRBDSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C2=C3C(=CC=C2)C(C4=C(O3)C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)(C)C)NS(=O)C(C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(C2=C3C(=CC=C2)C(C4=C(O3)C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)(C)C)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride](/img/structure/B13649721.png)
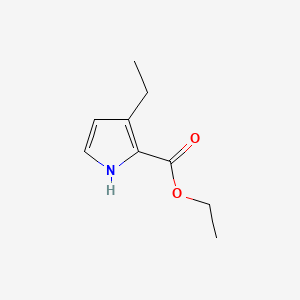
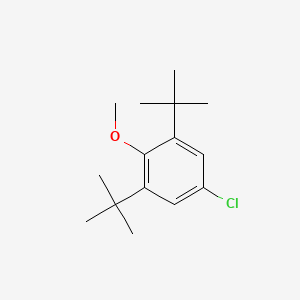
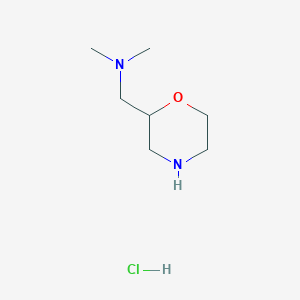

![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B13649764.png)
